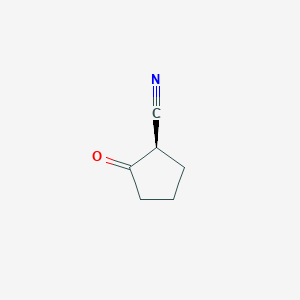
(1R)-2-oxocyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-oxocyclopentane-1-carbonitrile est un composé organique de formule moléculaire C6H7NO. Il s'agit d'une molécule chirale, ce qui signifie qu'elle possède un arrangement tridimensionnel spécifique qui n'est pas superposable à son image miroir. Ce composé est d'intérêt dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R)-2-oxocyclopentane-1-carbonitrile implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un nitrile avec une cétone en présence d'un catalyseur approprié. Les conditions réactionnelles comprennent souvent des températures et des solvants spécifiques pour garantir que la stéréochimie souhaitée est atteinte.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des réacteurs chimiques à grande échelle où les conditions réactionnelles sont optimisées pour le rendement et la pureté. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité du processus, permettant une production constante de matériaux de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-2-oxocyclopentane-1-carbonitrile subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Ceci peut convertir le groupe nitrile en une amine ou d'autres groupes fonctionnels.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs spécifiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes ou les composés organométalliques peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner un dérivé d'acide carboxylique, tandis que la réduction peut produire une amine.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Ses dérivés peuvent être étudiés pour leur activité biologique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux effets observés. Le mécanisme exact peut varier en fonction du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
(1R)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R)-2-oxocyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2R)-2-méthoxycyclopentan-1-ol : Un autre composé chiral avec des groupes fonctionnels différents.
trans-1,2-diaminocyclohexane : Une molécule chirale utilisée dans diverses applications.
Unicité
(1R)-2-oxocyclopentane-1-carbonitrile est unique en raison de son arrangement spécifique de groupes fonctionnels et de sa nature chirale
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(1R)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2/t5-/m1/s1 |
Clé InChI |
IPMQSLPLJDKUPI-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@@H](C(=O)C1)C#N |
SMILES canonique |
C1CC(C(=O)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


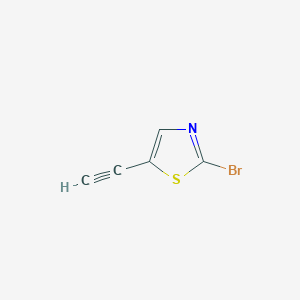
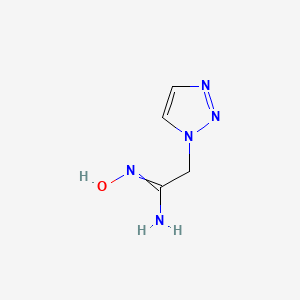

![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)
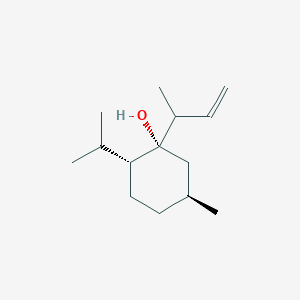


![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
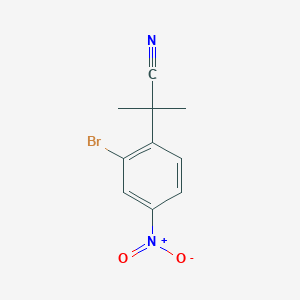
![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

